molecular formula C11H10Cl2O2 B3322861 Ethyl (E)-3-(2,3-dichlorophenyl)acrylate CAS No. 154238-78-5

Ethyl (E)-3-(2,3-dichlorophenyl)acrylate

Cat. No. B3322861
CAS RN: 154238-78-5
M. Wt: 245.1 g/mol
InChI Key: SVYCGHOTVMOUMC-VOTSOKGWSA-N
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Description

Ethyl (E)-3-(2,3-dichlorophenyl)acrylate, commonly known as EDPA, is a synthetic compound used in a variety of scientific and medical research applications. EDPA is a derivative of acrylate, a type of organic compound composed of an ester of acrylic acid. EDPA has a wide range of applications in scientific research due to its unique properties, such as its ability to form stable complexes with proteins and its low toxicity.

Mechanism of Action

EDPA acts as an electrophile, meaning that it is attracted to electron-rich molecules. This attraction allows EDPA to form stable complexes with proteins, which can then be used in a variety of research applications. EDPA can also act as a catalyst in polymerization reactions, allowing the formation of polymers from monomers.
Biochemical and Physiological Effects
EDPA has low toxicity, making it suitable for use in medical and scientific research. EDPA has been shown to have no significant effect on the biochemical or physiological processes of organisms, including humans.

Advantages and Limitations for Lab Experiments

EDPA has several advantages for use in laboratory experiments. EDPA is easy to synthesize, has low toxicity, and can form stable complexes with proteins. However, EDPA has some limitations for use in lab experiments. EDPA is not soluble in water, meaning that it must be used in an organic solvent. EDPA is also relatively expensive, making it more costly to use in experiments.

Future Directions

There are many potential future directions for research involving EDPA. One potential direction is to further investigate the biochemical and physiological effects of EDPA. Another potential direction is to investigate the use of EDPA in drug synthesis and delivery. Additionally, EDPA could be used to study the structure and function of proteins, as well as to develop new polymers and materials. Finally, EDPA could be used to study the effects of environmental pollutants on organisms.

Scientific Research Applications

EDPA is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions. EDPA is also used in protein chemistry, as it can form stable complexes with proteins. EDPA is also used in the synthesis of pharmaceuticals and other organic compounds.

properties

IUPAC Name

ethyl (E)-3-(2,3-dichlorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYCGHOTVMOUMC-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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